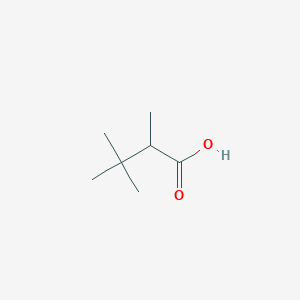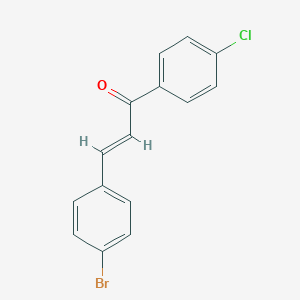![molecular formula C22H25N7O5 B010233 N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide CAS No. 106359-94-8](/img/structure/B10233.png)
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It has been widely used in scientific research to study the mechanism of photosynthesis and its effects on plant growth.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been widely used in scientific research to study the mechanism of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which is responsible for generating oxygen and ATP in plants. This inhibition leads to a decrease in photosynthesis and a reduction in plant growth. N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has also been used to study the effects of photosynthesis on the environment, such as the role of photosynthesis in carbon sequestration.
Wirkmechanismus
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide inhibits the electron transport chain in photosystem II by binding to the D1 protein. This protein is responsible for transferring electrons from the water-splitting complex to the plastoquinone pool. By inhibiting this process, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide prevents the generation of oxygen and ATP in plants, leading to a decrease in photosynthesis and plant growth.
Biochemische Und Physiologische Effekte
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also affects the structure and function of the thylakoid membrane, which is responsible for the light-dependent reactions of photosynthesis. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in lab experiments is its ability to selectively inhibit photosystem II without affecting other cellular processes. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled environment. However, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has some limitations as well. It is toxic to some aquatic organisms, which can limit its use in certain experiments. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can have variable effects on different plant species, which can make it difficult to compare results across experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide. One area of interest is the use of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the development of herbicides that are more selective and less toxic to the environment. Another area of interest is the role of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the regulation of plant growth and development. Finally, there is a need for more research on the effects of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide on aquatic organisms and the environment, in order to develop more sustainable agricultural practices.
Synthesemethoden
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can be synthesized using a two-step process. In the first step, 2,5-dipropylaniline is reacted with acryloyl chloride to form N-(2,5-dipropylphenyl)acrylamide. In the second step, N-(2,5-dipropylphenyl)acrylamide is reacted with potassium cyanate and 2,4-dinitrofluorobenzene to form N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide.
Eigenschaften
CAS-Nummer |
106359-94-8 |
|---|---|
Produktname |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
Molekularformel |
C22H25N7O5 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
InChI |
InChI=1S/C22H25N7O5/c1-4-9-27(10-5-2)16-7-8-18(19(12-16)24-21(30)6-3)25-26-22-15(14-23)11-17(28(31)32)13-20(22)29(33)34/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,30) |
InChI-Schlüssel |
NWYOTHZBYSKPSO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
Kanonische SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
Andere CAS-Nummern |
106359-94-8 |
Piktogramme |
Irritant |
Synonyme |
2'-(2-cyano-4,6-dinitrophenylazo)-5'-(N,N-dipropylamino)propionanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



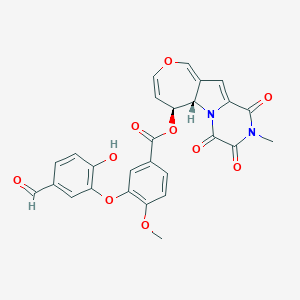
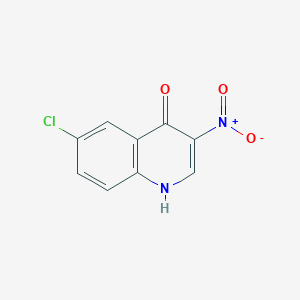
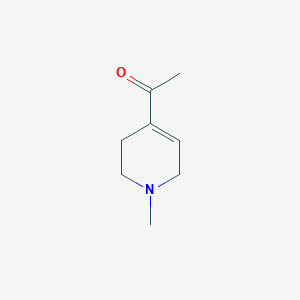
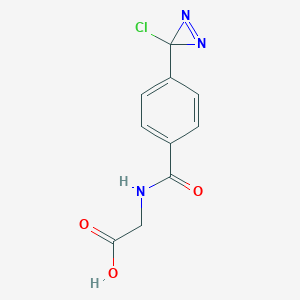
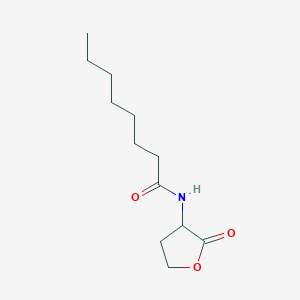

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

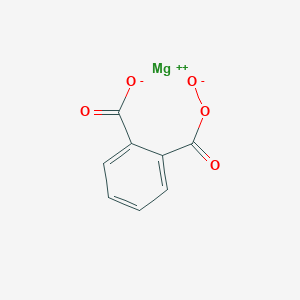


![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
